molecular formula C22H17NO6S B11308512 7-(4-Carboxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(4-Carboxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11308512
M. Wt: 423.4 g/mol
InChI Key: KTTMIIPCFBPPTJ-UHFFFAOYSA-N
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Description

“7-(4-CARBOXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” is a complex organic compound that belongs to the thienopyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Common starting materials might include substituted phenyl compounds and thienopyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly on the phenyl rings, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine derivatives: Known for their anticoagulant properties.

    Phenyl-substituted compounds: Often exhibit diverse biological activities.

Uniqueness

This compound’s unique structure, with both carboxyphenyl and methoxyphenyl groups, might confer specific properties that differentiate it from other similar compounds. These properties could include enhanced biological activity or improved stability.

Properties

Molecular Formula

C22H17NO6S

Molecular Weight

423.4 g/mol

IUPAC Name

7-(4-carboxyphenyl)-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H17NO6S/c1-29-14-8-6-12(7-9-14)17-18-19(30-20(17)22(27)28)15(10-16(24)23-18)11-2-4-13(5-3-11)21(25)26/h2-9,15H,10H2,1H3,(H,23,24)(H,25,26)(H,27,28)

InChI Key

KTTMIIPCFBPPTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC3=C2NC(=O)CC3C4=CC=C(C=C4)C(=O)O)C(=O)O

Origin of Product

United States

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